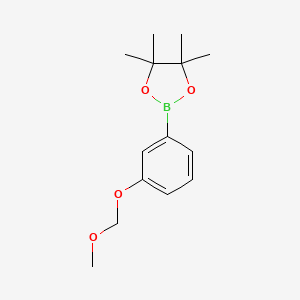

3-(Methoxymethoxy)phenylboronic Acid Pinacol Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-7-6-8-12(9-11)17-10-16-5/h6-9H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHGOOVKGXBUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3-(Methoxymethoxy)phenylboronic Acid Pinacol Ester: A Technical Guide for Advanced Chemical Synthesis

Abstract

This technical guide provides an in-depth, experience-driven protocol for the synthesis of 3-(Methoxymethoxy)phenylboronic Acid Pinacol Ester, a valuable building block in contemporary organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. We will detail a highly efficient, single-step synthetic strategy starting from commercially available 3-Hydroxyphenylboronic acid pinacol ester. This document moves beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for reagent selection, and critical considerations for reaction work-up and purification. Special emphasis is placed on addressing the common challenges associated with the chromatography of boronic esters. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reliable method for preparing this key intermediate.

Introduction and Strategic Overview

Arylboronic acids and their pinacol esters are foundational reagents in modern synthetic chemistry, enabling the construction of complex molecular architectures through versatile C-C bond-forming reactions.[1] The target molecule, this compound (CAS No. 1245824-36-5)[2][3], combines the reactivity of a boronic ester with a protected phenol. The methoxymethyl (MOM) group is a widely used protecting group for alcohols and phenols due to its stability under a range of conditions and its relatively straightforward removal under acidic catalysis.[4][5]

The synthesis of this target molecule can be approached in two primary ways: a multi-step sequence involving the protection of 3-bromophenol followed by a Miyaura borylation, or a more direct, single-step protection of 3-Hydroxyphenylboronic acid pinacol ester. This guide will focus on the latter, more atom-economical and efficient approach.

Our synthetic strategy hinges on one key transformation:

-

Phenol Protection: The selective etherification of the phenolic hydroxyl group on 3-Hydroxyphenylboronic acid pinacol ester using methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base.

This approach leverages a readily available starting material to provide the target compound in a single, high-yielding step, avoiding the need for palladium catalysis and additional purification steps associated with a borylation reaction.

Synthesis Pathway and Mechanistic Considerations

The core of this synthesis is the protection of a phenol as a MOM ether. This is an SN2-type reaction where the phenoxide, generated in situ, acts as a nucleophile.

The reaction proceeds by treating the phenolic starting material with MOM-Cl and a suitable base in an anhydrous aprotic solvent.

Caption: Overall synthetic scheme for the one-step protection reaction.

Expertise in Action: The choice of base is critical for the success of this reaction. A strong, nucleophilic base like sodium hydroxide could potentially hydrolyze the pinacol ester or react with the MOM-Cl. Therefore, a hindered, non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA, Hünig's base) is the ideal choice. Its role is to deprotonate the phenol, generating the phenoxide nucleophile, without competing in side reactions.

The mechanism proceeds as follows:

-

Deprotonation: DIPEA abstracts the acidic proton from the phenolic hydroxyl group to form a phenoxide anion.

-

Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic methylene carbon of MOM-Cl. The lone pairs on the ether oxygen of MOM-Cl help stabilize the developing positive charge, making it a highly reactive alkylating agent.[4]

-

Displacement: The chloride ion is displaced, forming the desired MOM ether product and diisopropylethylammonium chloride as a salt byproduct.

Caption: Simplified workflow of the MOM protection mechanism.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (10 mmol scale) | Notes |

| 3-Hydroxyphenylboronic acid pinacol ester | 214360-76-6 | 220.07 | 2.20 g (1.0 eq) | Ensure it is dry. |

| Methoxymethyl chloride (MOM-Cl) | 107-30-2 | 80.51 | 1.0 mL (1.3 eq) | Carcinogen . Handle with extreme care. |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.6 mL (1.5 eq) | Anhydrous grade recommended. |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | 50 mL | Use from a solvent purification system or a sealed bottle. |

| Deionized Water | 7732-18-5 | 18.02 | ~100 mL | For work-up. |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~50 mL | For work-up. |

| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | 142.04 | As needed | For drying. |

| Boric Acid | 10043-35-3 | 61.83 | ~5 g | For silica gel treatment. |

| Silica Gel, Flash Chromatography Grade | 112926-00-8 | 60.08 | ~100 g | 230-400 mesh. |

| Hexanes / Ethyl Acetate | - | - | As needed | For chromatography. |

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-Hydroxyphenylboronic acid pinacol ester (2.20 g, 10.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (50 mL) and stir until the solid is fully dissolved.

-

Base Addition: Add N,N-diisopropylethylamine (2.6 mL, 15.0 mmol) to the solution via syringe.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

MOM-Cl Addition: CAUTION: MOM-Cl is a potent carcinogen.[5] Perform this step carefully in the fume hood. Add methoxymethyl chloride (1.0 mL, 13.0 mmol) dropwise to the cold, stirring solution over 5 minutes. A white precipitate (DIPEA·HCl) will form.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The product will have a higher Rf value than the starting material.

-

Work-up:

-

Once the reaction is complete, quench by slowly adding deionized water (50 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine all organic layers and wash with brine (50 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or waxy solid.

-

Purification and Characterization

A common pitfall in the synthesis of boronic esters is their purification by standard silica gel chromatography. Boronic esters can be sensitive to the Lewis acidic nature of silica, leading to decomposition or strong adsorption to the stationary phase, resulting in low recovery and tailing spots on TLC.[6][7]

To mitigate decomposition and improve recovery, treating the silica gel with boric acid is a highly effective strategy.[6][8] This method is thought to reduce the Lewis acidity of the silica surface.

Preparation of Boric Acid-Treated Silica Gel:

-

Prepare a 5% w/v solution of boric acid in ethanol (e.g., 5 g of boric acid in 100 mL of ethanol).

-

Add silica gel (100 g) to this solution to form a slurry.

-

Gently agitate the slurry for 1 hour.

-

Remove the solvent by filtration and wash the treated silica gel with fresh ethanol.

-

Dry the silica gel thoroughly in a vacuum oven at 60 °C for 2-4 hours before use.[6]

Chromatography Procedure:

-

Dry-load the crude product onto a small amount of the prepared boric acid-treated silica gel.

-

Perform flash column chromatography using a gradient eluent system, starting with 100% Hexanes and gradually increasing the polarity to a 9:1 Hexanes:Ethyl Acetate mixture.

-

Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a clear oil or white solid.

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR (CDCl₃): Expect characteristic peaks for the pinacol methyl protons (~1.35 ppm, s, 12H), the MOM methylene protons (~5.20 ppm, s, 2H), the MOM methoxy protons (~3.50 ppm, s, 3H), and the aromatic protons in their respective regions.

-

Mass Spectrometry (MS): To confirm the molecular weight (264.13 g/mol ).

Safety and Handling Precautions

Chemical synthesis requires rigorous adherence to safety protocols. The primary hazards in this procedure are outlined below.

| Chemical | Hazard(s) | Handling Precautions |

| Methoxymethyl chloride (MOM-Cl) | Human Carcinogen , Lachrymator, Corrosive, Flammable.[5] | Always handle in a certified chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation and skin contact.[9] |

| Dichloromethane (DCM) | Suspected Carcinogen, Skin and Eye Irritant. | Use in a well-ventilated area or fume hood. Avoid contact with skin and eyes.[10] |

| Boronic Esters | May cause skin, eye, and respiratory irritation.[11][12] | Avoid breathing dust or vapors. Wash hands thoroughly after handling.[13] |

| DIPEA | Flammable, Corrosive, Harmful if swallowed or inhaled. | Keep away from ignition sources. Handle with appropriate PPE. |

General Recommendations:

-

Maintain an organized and uncluttered workspace.

-

Ensure all glassware is properly dried to prevent hydrolysis of reagents.

-

Have appropriate spill kits readily available.

-

Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This guide outlines a streamlined and efficient synthesis of this compound via a single-step protection of 3-Hydroxyphenylboronic acid pinacol ester. By understanding the underlying mechanism, selecting the appropriate reagents, and employing specialized purification techniques, researchers can reliably produce this valuable synthetic intermediate. The key takeaways for success are the use of a non-nucleophilic base, strict anhydrous conditions, and the critical step of using boric acid-treated silica gel for chromatography to ensure high recovery and purity.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. This compound | 1245824-36-5 [sigmaaldrich.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. chemicalbook.com [chemicalbook.com]

- 11. aksci.com [aksci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amines Utilizing Arylboronic Acid Pinacol Esters

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold and the Role of Boronic Esters

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of adenine, a fundamental component of ATP.[1][2] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors for a multitude of protein kinases, which are crucial regulators of cellular processes.[3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[5][6] Consequently, the development of robust and versatile synthetic routes to access structurally diverse pyrazolo[3,4-d]pyrimidine libraries is of paramount importance for drug discovery and development professionals.

Arylboronic acid pinacol esters, such as 3-(Methoxymethoxy)phenylboronic acid pinacol ester (CAS 1245824-36-5) , have emerged as indispensable reagents in the synthesis of these complex molecules. Their stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, make them ideal building blocks for introducing aryl and heteroaryl moieties onto the pyrazolo[3,4-d]pyrimidine core.[7] This guide will provide a detailed, field-proven protocol for the synthesis of a representative 3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, leveraging the Suzuki-Miyaura coupling of a halo-pyrazolo[3,4-d]pyrimidine precursor with an arylboronic acid pinacol ester. Furthermore, a comprehensive overview of the analytical techniques required to unequivocally characterize the final product will be presented.

Synthetic Strategy: A Modular Approach to 3-Aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amines

The synthesis of 3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amines is typically achieved through a convergent strategy. This involves the initial construction of a halogenated pyrazolo[3,4-d]pyrimidine core, which then serves as a versatile intermediate for the introduction of various aryl groups via a palladium-catalyzed cross-coupling reaction. This modular approach allows for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Part 1: Synthesis of the 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Precursor

The synthesis of the key intermediate, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, begins with the commercially available 4-amino-3-methyl-1H-pyrazole-5-carboxamide. A subsequent iodination and cyclization sequence yields the desired halo-heterocycle.

-

Iodination of 4-Amino-3-methyl-1H-pyrazole-5-carboxamide:

-

To a solution of 4-amino-3-methyl-1H-pyrazole-5-carboxamide (1.0 eq) in N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the iodinated pyrazole intermediate.

-

-

Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core:

-

Dissolve the crude iodinated pyrazole intermediate in formamide.

-

Heat the reaction mixture to 180-190 °C for 4-6 hours.

-

Monitor the cyclization by TLC or LC-MS.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to afford 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

-

Part 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The cornerstone of this synthetic strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful transformation enables the formation of a carbon-carbon bond between the C3 position of the pyrazolo[3,4-d]pyrimidine core and the aryl group of the boronic acid pinacol ester.[7][8]

-

Reaction Setup:

-

In a reaction vessel, combine 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), This compound (CAS 1245824-36-5) (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq).

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1).

-

-

Reaction Execution:

-

Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to 80-90 °C under an inert atmosphere.

-

Stir the reaction for 4-8 hours, monitoring its progress by TLC or LC-MS until the starting materials are consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 3-(3-(Methoxymethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

-

Figure 1: Overall synthetic workflow for the preparation of 3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amines.

Characterization and Quality Control: A Multi-technique Approach

Rigorous characterization of the synthesized 3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is crucial to confirm its identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the successful synthesis of the target compound.

-

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. Key expected signals for 3-(3-(Methoxymethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine would include:

-

Singlets for the pyrimidine and pyrazole protons.

-

Multiplets in the aromatic region corresponding to the protons on the phenyl ring.

-

A singlet for the methoxy protons of the MOM protecting group.

-

A singlet for the methylene protons of the MOM group.

-

A broad singlet for the amine protons.

-

-

¹³C NMR (Carbon NMR): This technique provides information about the carbon framework of the molecule. The spectrum should show distinct signals for each carbon atom in the molecule, including the quaternary carbons of the heterocyclic core and the substituted phenyl ring.

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| ~8.30 (s, 1H) | Pyrimidine-H |

| ~8.10 (s, 1H) | Pyrazole-H |

| ~7.50-7.00 (m, 4H) | Aromatic-H |

| ~5.20 (s, 2H) | O-CH₂-O |

| ~3.50 (s, 3H) | O-CH₃ |

| ~6.00 (br s, 2H) | NH₂ |

Table 1: Representative ¹H and ¹³C NMR data for a 3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing strong evidence of its identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. The expected mass spectrum would show a prominent molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the final compound. A reversed-phase HPLC method is typically employed, and the purity is determined by the area percentage of the main peak in the chromatogram. The method can also be used to monitor the progress of the reaction and the effectiveness of the purification steps.

Figure 2: A typical workflow for the analytical characterization of the synthesized compound.

Conclusion: A Versatile Platform for Kinase Inhibitor Discovery

The synthetic and analytical methodologies detailed in this guide provide a robust and reliable framework for researchers, scientists, and drug development professionals working on the discovery of novel kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. The modularity of the Suzuki-Miyaura cross-coupling reaction, utilizing versatile building blocks like This compound (CAS 1245824-36-5) , allows for the systematic exploration of the chemical space around the heterocyclic core. This, in turn, facilitates the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates. Adherence to the rigorous characterization protocols outlined herein ensures the scientific integrity of the synthesized compounds, which is a prerequisite for their advancement in the drug discovery pipeline.

References

- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Role of the Methoxymethyl (MOM) Protecting Group in Boronic Esters

Introduction: Navigating Reactivity in Boronic Ester Chemistry

In the landscape of modern organic synthesis, boronic acids and their ester derivatives are cornerstone reagents, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] Their utility in forming carbon-carbon bonds is unparalleled due to mild reaction conditions, functional group tolerance, and the general stability of the organoboron species.[1][4] However, the very versatility of boronic esters presents a challenge: complex substrates often bear additional reactive functional groups, such as hydroxyls (-OH), that can interfere with desired transformations.

This interference can manifest in several ways: a free hydroxyl group can compete in metal-catalyzed reactions, act as a Brønsted acid under basic conditions, or undergo unwanted side reactions. To orchestrate complex synthetic sequences, chemists employ protecting groups to temporarily mask these reactive sites. While numerous protecting groups exist for boronic acids themselves (e.g., MIDA, pinacol, trifluoroborate salts), this guide focuses on a different, yet crucial, strategy: the protection of other functional groups on the boronic ester-containing molecule.[5][6]

Here, we delve into the specific and strategic role of the Methoxymethyl (MOM) ether , a widely used protecting group for hydroxyl functionalities, within the context of boronic ester chemistry.[7] Its popularity stems from a robust stability profile and predictable cleavage conditions, making it an invaluable tool for researchers in medicinal chemistry and materials science.[7][8] This guide will explore the dual roles of the MOM group: not only as a passive shield but also as an active director of regioselectivity, ultimately enabling the synthesis of highly complex and specifically functionalized organoboron reagents.

The Methoxymethyl (MOM) Group: A Profile

The MOM group (CH₃OCH₂–) converts a reactive hydroxyl group into a significantly less reactive acetal.[7][9] This transformation is critical for preventing unwanted reactions during subsequent synthetic steps. The choice of the MOM group is dictated by its unique stability profile.

Key Properties and Rationale for Use:

-

Stability: The MOM ether is exceptionally stable across a broad pH range (typically pH 4-12) and is inert to a wide variety of reagents, including common nucleophiles (e.g., organolithiums, Grignard reagents), bases, many oxidizing and reducing agents, and other organometallic reagents used in cross-coupling reactions.[7][10][11] This robustness is the primary reason for its selection; it can withstand the conditions of boronic ester synthesis, purification, and subsequent cross-coupling reactions without premature cleavage.

-

Acid Lability: As an acetal, the MOM group is readily cleaved under acidic conditions (e.g., HCl, TFA), regenerating the free hydroxyl group.[9][10][12] This provides a reliable and high-yielding method for deprotection when the masking is no longer required.

-

Orthogonality: A critical concept in protecting group strategy is orthogonality—the ability to remove one protecting group without affecting others.[7] The MOM group's acid-lability makes it orthogonal to base-labile groups (e.g., esters), fluoride-labile groups (e.g., silyl ethers like TBDMS), and groups removed by hydrogenolysis (e.g., benzyl ethers). This allows for intricate, multi-step syntheses where different functional groups can be unmasked selectively.

Core Application 1: MOM as a Passive Shield in Cross-Coupling Reactions

The most fundamental role of the MOM group is to mask a hydroxyl functionality, typically a phenol, on an aryl boronic ester destined for a Suzuki-Miyaura coupling. A free phenol would be deprotonated by the base used in the coupling (e.g., K₂CO₃, K₃PO₄), creating a phenoxide that could potentially coordinate to the palladium catalyst and interfere with the catalytic cycle.

The general workflow for this application is straightforward and highly effective.

Caption: General workflow for using a MOM group to protect a hydroxyl functionality during Suzuki-Miyaura cross-coupling.

This strategy ensures that the boronic ester moiety is the sole reactive site for the palladium-catalyzed reaction, leading to cleaner reactions and higher yields of the desired biaryl product.

Core Application 2: MOM as a Directing Group for ortho-Functionalization

Beyond its role as a simple shield, the MOM group serves as a powerful Directed Metalation Group (DMG) .[13][14] This application is pivotal for synthesizing ortho-substituted aryl boronic esters, which are often challenging to prepare via other methods.

The principle of Directed ortho Metalation (DoM) relies on the coordination of a Lewis basic DMG to an organolithium reagent (typically n-BuLi or s-BuLi).[13] The oxygen atoms in the MOM ether act as Lewis bases, coordinating the lithium atom and delivering the base to the sterically accessible ortho proton. This kinetically favored deprotonation generates a specific aryllithium intermediate, which can then be quenched with an electrophile.

When the electrophile is a trialkyl borate, such as B(OiPr)₃ or B(OMe)₃, followed by hydrolysis or reaction with a diol (like pinacol), a new boronic ester is installed specifically at the ortho position relative to the MOM-protected hydroxyl group.[14]

Caption: The MOM group directs lithiation to the ortho-position, enabling regioselective synthesis of boronic esters.

This DoM strategy is exceptionally powerful. It transforms the protecting group into a functional tool for regiocontrol, providing access to a vast array of polysubstituted aromatic building blocks for drug discovery and materials science.

Stability and Reaction Conditions

The successful application of the MOM group hinges on a thorough understanding of its stability relative to other functional groups present, particularly the boronic ester itself.

| Reagent/Condition | Stability of MOM Group | Causality & Field Insights |

| Strong Bases (e.g., NaH, LDA, n-BuLi) | Stable | The C-O bonds of the acetal are not susceptible to cleavage by bases, making it ideal for reactions involving strong bases like DoM.[10][15] |

| Nucleophiles (e.g., RMgX, RLi, Enolates) | Stable | The MOM group is inert to common carbon nucleophiles, allowing for transformations like Grignard reactions elsewhere in the molecule.[10][15] |

| Mild to Strong Acid (e.g., HCl, H₂SO₄, TFA) | Labile | The acetal is readily hydrolyzed under acidic conditions. Protonation of an oxygen atom initiates cleavage to release the alcohol and formaldehyde.[9][10] |

| Lewis Acids (e.g., ZnBr₂, TiCl₄) | Labile | Lewis acids can coordinate to the oxygen atoms, activating the acetal for cleavage, sometimes under non-aqueous conditions.[16] |

| Oxidizing Agents (e.g., KMnO₄, CrO₃) | Stable | The MOM ether is resistant to many common oxidizing agents.[10][15] |

| Reducing Agents (e.g., LiAlH₄, H₂/Pd) | Stable | The group is stable to hydride reagents and catalytic hydrogenation, providing orthogonality with groups like benzyl ethers.[10][15] |

| Suzuki Coupling Conditions (e.g., Pd catalyst, K₃PO₄) | Stable | The basic, non-acidic conditions of the Suzuki-Miyaura reaction are fully compatible with the MOM group.[1][17] |

Field Insight: The primary consideration when using MOM-protected boronic esters is the deprotection step. Pinacol boronic esters, the most common type, can be sensitive to strong acidic conditions, potentially leading to hydrolysis or protodeboronation.[6] Therefore, MOM deprotection must be carefully optimized. Often, milder acidic conditions or short reaction times are sufficient to cleave the MOM group while leaving the pinacol boronic ester intact, a testament to the kinetic difference in hydrolysis rates.

Experimental Protocols

The following protocols are representative examples for the protection of a phenolic hydroxyl group on a boronic ester and its subsequent deprotection.

Protocol 1: MOM Protection of 4-Hydroxyphenylboronic Acid Pinacol Ester

This procedure details the protection of a phenolic hydroxyl group using chloromethyl methyl ether (MOMCl) and a non-nucleophilic base.

Causality: N,N-Diisopropylethylamine (DIPEA) is used as a hindered, non-nucleophilic base to scavenge the HCl generated during the reaction.[10][12] This prevents the accumulation of acid, which could otherwise lead to side reactions or degradation of the acid-sensitive boronic ester. Dichloromethane (DCM) is a common, relatively non-polar solvent suitable for this type of reaction.

Materials:

-

4-Hydroxyphenylboronic acid pinacol ester

-

Chloromethyl methyl ether (MOMCl) (Caution: Carcinogen) [12]

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine (Saturated aqueous NaCl)

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-hydroxyphenylboronic acid pinacol ester (1.0 eq).

-

Dissolve the starting material in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (2.0 eq) dropwise to the stirred solution.

-

Slowly add MOMCl (1.5 eq) dropwise. (Perform this step in a well-ventilated fume hood with appropriate personal protective equipment).

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the MOM-protected boronic ester.

Protocol 2: Deprotection of MOM-Protected Aryl Boronic Ester

This protocol describes the acidic cleavage of the MOM ether to regenerate the free hydroxyl group.

Causality: This procedure uses a mixture of trifluoroacetic acid (TFA) in DCM.[9] TFA is a strong acid that effectively catalyzes the hydrolysis of the MOM acetal. The reaction is typically run at room temperature to provide sufficient energy for cleavage while minimizing degradation of the pinacol boronic ester. The workup with NaHCO₃ neutralizes the strong acid to prevent product degradation during extraction.

Materials:

-

MOM-protected aryl boronic ester

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve the MOM-protected aryl boronic ester (1.0 eq) in a mixture of DCM and TFA (e.g., 15:1 v/v).[9]

-

Stir the resulting solution at room temperature for 1-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully dilute the reaction mixture with DCM.

-

Slowly pour the mixture into a stirred, saturated aqueous solution of NaHCO₃ to neutralize the TFA.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

-

Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the deprotected product.

-

Purify by column chromatography if necessary.

Conclusion

The methoxymethyl (MOM) group is more than just a simple protecting group in the realm of boronic ester chemistry; it is a strategic tool that offers solutions to complex synthetic challenges. Its robust stability profile ensures compatibility with the conditions required for forming and using boronic esters, particularly in Suzuki-Miyaura cross-coupling. More significantly, its ability to act as a powerful directed metalation group provides a reliable and regioselective pathway for the synthesis of otherwise inaccessible ortho-functionalized aromatic boronic esters. By understanding the causality behind its application—from its stability and orthogonality to its role in directing reactivity—researchers can confidently integrate the MOM group into their synthetic strategies, accelerating the development of novel pharmaceuticals and advanced materials.

References

- 1. organicreactions.org [organicreactions.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. nbinno.com [nbinno.com]

- 5. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]

- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 7. benchchem.com [benchchem.com]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. total-synthesis.com [total-synthesis.com]

- 10. adichemistry.com [adichemistry.com]

- 11. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 12. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 14. uwindsor.ca [uwindsor.ca]

- 15. MOM Ethers [organic-chemistry.org]

- 16. spcmc.ac.in [spcmc.ac.in]

- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-(Methoxymethoxy)phenylboronic Acid Pinacol Ester

This guide provides a detailed technical overview of the analytical methodologies required for the structural confirmation and purity assessment of 3-(Methoxymethoxy)phenylboronic Acid Pinacol Ester (CAS No. 1245824-36-5). Intended for researchers in synthetic chemistry and drug development, this document synthesizes predictive analysis based on established spectroscopic principles with practical, field-tested protocols.

Introduction and Molecular Structure

This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its utility lies in the stable yet reactive nature of the boronic ester and the presence of a methoxymethyl (MOM) protected phenol, allowing for sequential and site-selective functionalization in the synthesis of complex molecules.

Accurate characterization of this reagent is paramount to ensure reaction success and purity of the final products. This guide details the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing a framework for its unambiguous identification.

The molecular structure, with key groups labeled for spectroscopic assignment, is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. Data is typically acquired in deuterated chloroform (CDCl₃).

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum provides distinct signals for each part of the molecule. The chemical shifts are influenced by the electron-withdrawing boronic ester and the electron-donating MOM ether.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| Pinacol (-C(CH₃)₂)₂ | ~ 1.35 | Singlet (s) | 12H | The four equivalent methyl groups on the pinacol ring are magnetically shielded and show a characteristic strong singlet.[1] |

| Methoxy (-OCH₃) | ~ 3.49 | Singlet (s) | 3H | These protons are on the terminal methyl group of the MOM ether. |

| Methylene (-OCH₂O-) | ~ 5.20 | Singlet (s) | 2H | The methylene protons are situated between two oxygen atoms, resulting in significant deshielding and a downfield chemical shift. |

| Aromatic (H-4, H-5, H-6) | ~ 7.10 - 7.45 | Multiplet (m) | 3H | These protons exhibit complex splitting patterns due to their meta and ortho coupling relationships. |

| Aromatic (H-2) | ~ 7.50 | Singlet (s) | 1H | This proton is ortho to both the boronic ester and the MOM ether, leading to a distinct downfield shift and appearing as a broad singlet or triplet. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| Pinacol (-C(C H₃)₂)₂ | ~ 24.9 | The four equivalent methyl carbons of the pinacol group appear as a strong signal in the aliphatic region.[1] |

| Methoxy (-OC H₃) | ~ 56.2 | The carbon of the terminal methyl group of the MOM ether. |

| Pinacol (C -(CH₃)₂)₂ | ~ 83.9 | The quaternary carbons of the pinacol ring bonded to oxygen are significantly deshielded and appear downfield. The signal for the carbon attached to boron (C-B) is often broad or unobserved due to quadrupolar relaxation.[2] |

| Methylene (-OC H₂O-) | ~ 94.5 | This carbon is bonded to two oxygen atoms, causing a strong deshielding effect that shifts it significantly downfield into the characteristic acetal region. |

| Aromatic (Ar-C) | ~ 118 - 135 | The aromatic carbons will appear in this region. The carbon attached to the boronic ester (C1) is often difficult to observe due to quadrupolar broadening. The carbon attached to the MOM ether (C3) is expected around 157 ppm due to the strong electron-donating effect of the oxygen. The remaining carbons (C2, C4, C5, C6) will have shifts influenced by their substituents. |

| Aromatic (C-O) | ~ 157.0 | The C3 carbon atom, directly attached to the MOM ether oxygen, is significantly deshielded and appears furthest downfield among the aromatic signals. |

¹¹B NMR Spectroscopy

For boronic esters, ¹¹B NMR is a highly diagnostic technique. A single, broad signal is expected in the range of δ +25 to +35 ppm , which is characteristic of a trigonal planar boronate ester.[2][3] This analysis confirms the presence and electronic environment of the boron center.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with 16-32 scans.

-

Set the spectral width to cover a range from -1 to 12 ppm.

-

Use a relaxation delay (d1) of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a spectral width from 0 to 220 ppm.

-

A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to observe all carbon signals, especially quaternary carbons.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Rationale |

| 2980-2850 | C-H stretch (aliphatic) | Corresponds to the C-H bonds in the pinacol and methoxymethyl groups. |

| 1600-1450 | C=C stretch (aromatic) | Characteristic vibrations of the phenyl ring. |

| 1360-1320 | B-O stretch | A strong and highly characteristic absorption for the boron-oxygen single bond in pinacol boronate esters. This is a key diagnostic peak. |

| 1250-1000 | C-O stretch | A broad and complex region containing strong signals from the C-O bonds of the MOM ether, the pinacol ester, and the aryl ether linkage. |

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Place a small, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Processing: Perform a background scan of the clean ATR crystal before running the sample. The instrument software will automatically ratio the sample spectrum to the background.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Formula: C₁₄H₂₁BO₄

-

Exact Mass: 264.1533

-

Molecular Weight: 264.13

Expected Observations

Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion would be the protonated molecule [M+H]⁺ at m/z 265.16 . Adducts with sodium [M+Na]⁺ at m/z 287.14 or ammonium [M+NH₄]⁺ at m/z 282.18 are also commonly observed.[4]

Key fragmentation pathways would likely involve the loss of the MOM group or parts of the pinacol ester. A significant fragment would be the loss of the methoxymethyl group (-CH₂OCH₃, 45 Da), leading to a fragment corresponding to the resulting phenol.

Experimental Protocol for MS Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺) to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

Integrated Data Analysis Workflow

A self-validating workflow ensures the highest confidence in structural assignment.

Caption: Workflow for spectroscopic verification of the target compound.

By integrating data from these orthogonal techniques, a researcher can confidently confirm the identity, structure, and purity of this compound, ensuring its suitability for subsequent synthetic applications.

References

The Strategic Application of Methoxymethyl (MOM) Ethers in the Synthesis of Organoboron Compounds: A Technical Guide for Advanced Organic Synthesis

In the intricate landscape of modern organic synthesis, particularly within drug discovery and development, the precise manipulation of complex molecular architectures is paramount. Organoboron compounds have emerged as indispensable building blocks, largely due to their versatility in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1] However, the successful application of these reagents in multi-step syntheses often hinges on the strategic use of protecting groups to mask reactive functionalities. This guide provides an in-depth technical exploration of the methoxymethyl (MOM) ether as a protecting group for hydroxyl moieties in organoboron-containing molecules, offering field-proven insights for researchers, scientists, and drug development professionals.

The Rationale for Protecting Groups in Organoboron Chemistry

Organoboron compounds, particularly boronic acids and their esters, are foundational to modern synthetic chemistry.[2] Their utility in constructing complex molecular frameworks, such as the biphenyl structures prevalent in many pharmaceuticals, is well-established.[3] However, the presence of other reactive functional groups, such as hydroxyls, within the organoboron reagent can lead to undesired side reactions, compromising reaction yields and purity. The acidic proton of a hydroxyl group can interfere with organometallic reagents used in the synthesis of the organoboron compound itself or compete in subsequent cross-coupling reactions.

This necessitates a robust protecting group strategy, where a temporary shield is installed on the reactive functionality, allowing the desired transformations to occur elsewhere in the molecule. The methoxymethyl (MOM) group (CH₃OCH₂–) is a popular choice for the protection of alcohols and phenols due to its ease of introduction, stability across a wide range of non-acidic reaction conditions, and reliable cleavage under acidic conditions.[4]

Synthesis of MOM-Protected Organoboron Compounds: A Step-by-Step Protocol

The synthesis of a bifunctional molecule containing both a MOM-protected hydroxyl group and a boronic acid moiety requires a carefully planned synthetic sequence. A common and effective strategy involves the protection of a halo-substituted phenol or alcohol, followed by conversion of the halide to the boronic acid or its ester.

Herein, we detail a validated protocol for the synthesis of 2-(methoxymethoxy)phenylboronic acid, a valuable intermediate for Suzuki-Miyaura cross-coupling reactions.

Experimental Protocol: Synthesis of 2-(Methoxymethoxy)phenylboronic Acid

This two-step procedure involves the MOM protection of 2-bromophenol followed by a lithium-halogen exchange and borylation.

Step 1: Synthesis of 1-Bromo-2-(methoxymethoxy)benzene

-

Reagents and Materials:

-

2-Bromophenol

-

Chloromethyl methyl ether (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

-

-

Procedure:

-

To a solution of 2-bromophenol (1.0 eq) in anhydrous DCM, add DIPEA (2.0 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add MOM-Cl (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring completion by Thin-Layer Chromatography (TLC).

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-bromo-2-(methoxymethoxy)benzene.

-

Step 2: Synthesis of 2-(Methoxymethoxy)phenylboronic Acid [5]

-

Reagents and Materials:

-

1-Bromo-2-(methoxymethoxy)benzene

-

tert-Butyllithium (t-BuLi) in pentane

-

Trimethyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Acetic acid

-

Dichloromethane (DCM)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask, syringes, low-temperature bath (-78 °C).

-

-

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve 1-bromo-2-(methoxymethoxy)benzene (1.0 eq) in anhydrous THF in a Schlenk flask.

-

Cool the solution to -78 °C.

-

Slowly add a solution of t-BuLi in pentane (2.0 eq) dropwise. Stir the mixture at -78 °C for 1 hour.

-

Add trimethyl borate (1.5 eq) as a neat liquid and continue stirring at -78 °C for 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction with saturated aqueous NH₄Cl solution and concentrate the mixture.

-

Adjust the pH of the aqueous layer to 3 with acetic acid and extract with DCM.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

-

Evaporate the solvent and wash the residue with hexane to afford 2-(methoxymethoxy)phenylboronic acid as a colorless powder.[5]

-

Application in Suzuki-Miyaura Cross-Coupling

With the MOM-protected organoboron compound in hand, the stage is set for its application in the powerful Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond. The MOM group's stability to the typically basic conditions of the Suzuki-Miyaura reaction makes it an ideal choice for this transformation.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[6][7] The base plays a crucial role in activating the boronic acid for the transmetalation step.[8][9]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-(Methoxymethoxy)phenylboronic Acid with an Aryl Bromide

-

Reagents and Materials:

-

2-(Methoxymethoxy)phenylboronic acid

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Water (degassed)

-

Round-bottom flask, reflux condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen).

-

-

Procedure:

-

To a flame-dried round-bottom flask, add the aryl bromide (1.0 eq), 2-(methoxymethoxy)phenylboronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Under the inert atmosphere, add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

-

Add the palladium catalyst (0.01-0.05 eq).

-

Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl product.

-

Orthogonality and Deprotection Strategies

A key advantage of the MOM group is its stability in the basic conditions of the Suzuki-Miyaura coupling, which allows for the selective transformation of the boronic acid functionality. The subsequent removal of the MOM group can be achieved under acidic conditions, which ideally should not affect the newly formed biaryl structure. This selective removal of one protecting group in the presence of other functionalities is known as orthogonality.

The standard method for MOM deprotection is acidic hydrolysis.[10] However, the choice of acid and reaction conditions is crucial to avoid unwanted side reactions, especially if the molecule contains other acid-sensitive groups. For substrates that are sensitive to strong acids, milder reagents such as pyridinium p-toluenesulfonate (PPTS) can be employed.[11][12]

Experimental Protocol: Selective Deprotection of the MOM Group

-

Reagents and Materials:

-

MOM-protected biphenyl derivative

-

Pyridinium p-toluenesulfonate (PPTS)

-

tert-Butanol (t-BuOH) or a mixture of THF and water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the MOM-protected biphenyl derivative (1.0 eq) in t-BuOH or a THF/water mixture.

-

Add PPTS (catalytic to stoichiometric amounts may be required, optimization is recommended).

-

Heat the reaction mixture (e.g., to reflux) and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with saturated aqueous NaHCO₃ solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the deprotected hydroxyl-biphenyl.

-

The stability of the boronic acid or its ester counterpart to the MOM deprotection conditions is a critical consideration. While boronic acids themselves can be unstable to acidic conditions, boronic esters, such as the commonly used pinacol esters, generally exhibit greater stability.[13][14] However, strong acidic conditions and prolonged reaction times can lead to hydrolysis of the pinacol ester.[15] Therefore, the use of mild acidic reagents like PPTS for MOM deprotection is often compatible with the presence of a boronic ester, showcasing the orthogonality of these protecting groups.

Data Summary

The following table summarizes the key transformations and typical conditions discussed in this guide.

| Transformation | Substrate | Reagents | Solvent | Typical Conditions | Product |

| MOM Protection | 2-Bromophenol | MOM-Cl, DIPEA | DCM | 0 °C to RT, 12-16 h | 1-Bromo-2-(methoxymethoxy)benzene |

| Borylation | 1-Bromo-2-(methoxymethoxy)benzene | t-BuLi, Trimethyl borate | THF | -78 °C to RT, 3 h | 2-(Methoxymethoxy)phenylboronic acid |

| Suzuki Coupling | 2-(Methoxymethoxy)phenylboronic acid + Aryl bromide | Pd catalyst, Base | Dioxane/Water | 80-110 °C, 2-24 h | MOM-protected biphenyl |

| MOM Deprotection | MOM-protected biphenyl | PPTS | t-BuOH | Reflux, 1-6 h | Hydroxyl-biphenyl |

Conclusion

The methoxymethyl (MOM) group serves as a robust and reliable protecting group for hydroxyl functionalities in the synthesis of complex organoboron compounds. Its ease of introduction, stability to the basic conditions of the Suzuki-Miyaura cross-coupling, and selective removal under mild acidic conditions make it an invaluable tool for medicinal and synthetic chemists. By understanding the principles of orthogonality and carefully selecting reaction conditions, researchers can effectively utilize MOM-protected organoboron reagents to construct intricate molecular architectures with high precision and efficiency, accelerating the pace of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Applications of Pyridinium p-Toluenesulfonate_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 15. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-(Methoxymethoxy)phenylboronic Acid Pinacol Ester (CAS 1245824-36-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Application of CAS 1245824-36-5 in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures, such as biaryls, polyolefins, and styrenes.[1][3] The subject of this guide, 3-(Methoxymethoxy)phenylboronic Acid Pinacol Ester (CAS 1245824-36-5), is a valuable building block in this context.[4][5][6] The pinacol ester functional group offers enhanced stability compared to the corresponding boronic acid, reducing the propensity for protodeboronation and simplifying purification and handling.[3] The methoxymethyl (MOM) ether serves as a common protecting group for phenols, allowing for the strategic unmasking of a hydroxyl group post-coupling.

This document provides a comprehensive guide to the selection of optimal base and solvent conditions for the Suzuki coupling of CAS 1245824-36-5 with various aryl halides. As a Senior Application Scientist, the following protocols and insights are designed to be both instructive and adaptable, empowering researchers to achieve high yields and reproducible results.

The Critical Role of Base and Solvent in Suzuki-M

iyaura Coupling

The success of a Suzuki-Miyaura coupling is intricately dependent on the judicious choice of base and solvent. These components are not merely passive reaction media but active participants in the catalytic cycle, influencing reaction rate, yield, and selectivity.[7]

The Multifaceted Role of the Base

The base in a Suzuki reaction performs several crucial functions:

-

Activation of the Organoboron Species: The primary role of the base is to activate the boronic acid or ester.[1][8] It is widely accepted that the base facilitates the formation of a more nucleophilic borate species (e.g., [ArB(OH)3]⁻), which is more readily transferred to the palladium center during the transmetalation step.[9][10]

-

Formation of the Active Palladium Complex: The base can also react with the palladium(II) halide complex formed after oxidative addition, generating a more reactive palladium species (e.g., a hydroxo or alkoxo complex) that is primed for transmetalation.[3]

-

Acceleration of Reductive Elimination: In some instances, the base has been shown to accelerate the final reductive elimination step, leading to faster product formation and catalyst turnover.[3]

The Influence of the Solvent System

The solvent system must be capable of dissolving, at least partially, both the organic substrates and the inorganic base.[7] The choice of solvent can significantly impact the reaction's efficiency and selectivity.[11]

-

Polar Aprotic Solvents: Solvents like dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.[3][12][13] They are effective at solvating the palladium catalyst and organic reagents.

-

Aromatic Solvents: Toluene is another frequent choice, particularly for reactions run at higher temperatures.[14]

-

Aqueous Mixtures: Often, a biphasic system of an organic solvent and water is employed.[3][12] Water can be beneficial for dissolving inorganic bases like carbonates and phosphates, and in some cases, can accelerate the reaction.[15] The use of water also aligns with green chemistry principles.[3]

Selecting the Optimal Base and Solvent Combination

The ideal base and solvent combination is highly dependent on the specific substrates being coupled. For a substrate like this compound, which contains a potentially base-sensitive MOM protecting group, careful selection is paramount to avoid cleavage.

Recommended Base and Solvent Systems

The following table summarizes common base and solvent combinations for Suzuki reactions, with recommendations for their application with CAS 1245824-36-5.

| Base (equivalents) | Solvent System | Typical Temperature (°C) | Suitability for CAS 1245824-36-5 & Rationale |

| K₂CO₃ (2.0) | Dioxane/H₂O (e.g., 4:1) | 80-100 | Excellent starting point. A reliable and cost-effective choice. The moderate basicity is unlikely to cleave the MOM group under these conditions.[14] |

| K₃PO₄ (2.0-3.0) | Toluene or Dioxane | 80-110 | Highly recommended, especially for sensitive substrates. A non-nucleophilic, moderately strong base that is often effective when carbonates fail. Anhydrous conditions can be employed.[14] |

| Cs₂CO₃ (2.0) | Dioxane or THF | 80-100 | Often superior for challenging couplings. Cesium carbonate is more soluble in organic solvents than its potassium or sodium counterparts, which can lead to faster reaction rates. However, it is a more expensive option.[14] |

| NaOH (2.0) | Toluene/H₂O or Dioxane/H₂O | 80-100 | Use with caution. A strong base that can be very effective but carries a higher risk of MOM group cleavage and other side reactions.[14][15] |

| Na₂CO₃ (2.0) | Toluene/H₂O or DMF/H₂O | 80-100 | A common and effective base, generally interchangeable with K₂CO₃.[14] |

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for performing a Suzuki coupling with this compound.

Protocol 1: General Procedure with Potassium Carbonate

This protocol is a robust starting point for most aryl bromide coupling partners.

Materials:

-

This compound (CAS 1245824-36-5) (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Deionized Water

-

Nitrogen or Argon source

Procedure:

-

To a dry Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Palladium(II) Acetate (0.02 equiv), SPhos (0.04 equiv), and potassium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add degassed 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of aryl bromide).

-

Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions for Sensitive Substrates with Potassium Phosphate

This protocol is recommended when the aryl halide is sterically hindered or electronically deactivated, or if side reactions are observed with carbonate bases.

Materials:

-

This compound (CAS 1245824-36-5) (1.5 equiv)

-

Aryl Halide (e.g., chloride or a sensitive bromide) (1.0 equiv)

-

Pd₂(dba)₃ (1-2 mol%)

-

SPhos (2-4 mol%)

-

Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

-

Anhydrous, degassed Toluene or 1,4-Dioxane

-

Nitrogen or Argon source

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), this compound (1.5 equiv), Pd₂(dba)₃ (0.01-0.02 equiv), SPhos (0.02-0.04 equiv), and finely powdered K₃PO₄ (3.0 equiv) to a dry Schlenk flask.

-

Add anhydrous, degassed toluene (or 1,4-dioxane) via cannula or syringe.

-

Seal the flask and place it in a preheated oil bath at 100-110 °C.

-

Stir the reaction mixture vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the inorganic salts and palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

References

- 1. chemistnotes.com [chemistnotes.com]

- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. 1245824-36-5 | MFCD11856040 | 2-(3-(Methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [aaronchem.com]

- 6. boronpharm.com [boronpharm.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Yoneda Labs [yonedalabs.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: Leveraging 3-(Methoxymethoxy)phenylboronic Acid Pinacol Ester in Pharmaceutical Synthesis

Introduction: A Versatile Building Block for Phenolic Scaffolds

In the landscape of modern pharmaceutical synthesis, efficiency and molecular complexity are paramount. The strategic introduction of phenolic moieties is a recurrent theme in the design of bioactive molecules. However, the inherent reactivity of the phenol group often necessitates a protection-deprotection strategy to ensure compatibility with various synthetic transformations. 3-(Methoxymethoxy)phenylboronic acid pinacol ester emerges as a highly valuable and versatile building block that elegantly addresses this challenge. This reagent synergistically combines the robust and well-established Suzuki-Miyaura cross-coupling reactivity of the boronic acid pinacol ester with the reliable and acid-labile methoxymethyl (MOM) ether protecting group for the latent phenol.

The pinacol ester functionality enhances the stability of the boronic acid, making the reagent easier to handle and store compared to the free boronic acid, while also improving its solubility in common organic solvents[1]. This increased stability is particularly advantageous in complex, multi-step syntheses[2][3]. The MOM group, on the other hand, is stable under a wide range of non-acidic conditions, including the basic conditions often employed in Suzuki-Miyaura coupling, making it an ideal choice for protecting the phenolic hydroxyl group during the carbon-carbon bond formation step[4].

This guide provides an in-depth exploration of the practical applications of this compound in pharmaceutical synthesis, with a focus on detailed protocols for Suzuki-Miyaura coupling and subsequent MOM-group deprotection to unveil the desired phenolic products.

Part 1: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance[5][6]. The reaction couples an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst and a base[7][8].

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination[8].

-

Oxidative Addition: A low-valent palladium(0) species reacts with the organohalide (R¹-X) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic ester (R²-B(OR)₂) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic ester to form a more nucleophilic boronate species[7][9].

-

Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium(II) center are coupled, forming the desired product (R¹-R²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide. Reaction conditions may require optimization based on the specific substrate.

Materials:

-

This compound (1.2 equiv.)

-

Aryl bromide (1.0 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (4 mol%)[10]

-

Potassium phosphate (K₃PO₄, 2.0 equiv.)

-

Toluene/Water (10:1 v/v)

-

Nitrogen or Argon source

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

In a separate vial, dissolve palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of degassed toluene.

-

Add the catalyst solution to the Schlenk flask containing the reagents.

-

Add the degassed toluene/water solvent mixture to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired MOM-protected biaryl product.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich phosphine ligand that promotes high catalytic activity for a broad range of substrates, including challenging couplings.[10] |

| Base | K₃PO₄ | An effective base for activating the boronic ester for transmetalation while being compatible with many functional groups.[11] |

| Solvent | Toluene/Water | The biphasic system aids in the dissolution of both organic and inorganic reagents and facilitates the catalytic cycle. |

| Temperature | 80-100 °C | Provides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe. |

Part 2: Deprotection of the Methoxymethyl (MOM) Ether

The methoxymethyl (MOM) group is a widely used protecting group for alcohols and phenols due to its stability in basic and weakly acidic conditions, and its reliable cleavage under acidic conditions[4][12].

Mechanism of MOM Deprotection

The standard deprotection of a MOM ether proceeds via acidic hydrolysis. The acidic conditions protonate the ether oxygen, making it a good leaving group. Subsequent cleavage of the C-O bond results in the formation of the free phenol and a resonance-stabilized oxocarbenium ion, which is then quenched by water to form formaldehyde and methanol[13].

References

- 1. nbinno.com [nbinno.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 13. total-synthesis.com [total-synthesis.com]

Application Notes and Protocols for Late-Stage Functionalization Using 3-(Methoxymethoxy)phenylboronic Acid Pinacol Ester

Introduction: The Strategic Advantage of Late-Stage Functionalization

In the landscape of modern drug discovery and development, the ability to rapidly generate structural analogs of a lead compound is paramount for optimizing its pharmacological profile. Late-stage functionalization (LSF) has emerged as a powerful strategy to achieve this, allowing for the introduction of diverse chemical motifs into complex molecules at a late step in the synthetic sequence. This approach circumvents the need for lengthy de novo synthesis for each new analog, thereby accelerating the exploration of structure-activity relationships (SAR) and the refinement of drug-like properties.